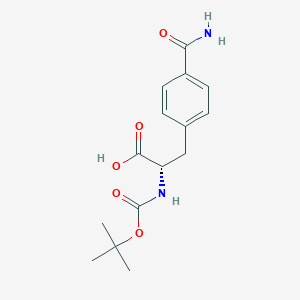

Boc-L-4-Carbamoylphenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-L-4-Carbamoylphenylalanine is a chemical compound with the CAS Number: 205126-71-2 . It has a molecular weight of 308.33 and its molecular formula is C15H20N2O5 . It is a white solid .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-L-4-Carbamoylphenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular structure of Boc-L-4-Carbamoylphenylalanine consists of a carbamoyl group attached to the 4-position of the phenyl ring of phenylalanine .

Chemical Reactions Analysis

The Boc group in Boc-L-4-Carbamoylphenylalanine is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions, particularly in the synthesis of peptides .

Physical And Chemical Properties Analysis

Boc-L-4-Carbamoylphenylalanine is a white solid . It should be stored at a temperature between 0-8°C . Its melting point is between 303-307°C (dec.) .

Applications De Recherche Scientifique

Native Chemical Ligation and Peptide Synthesis

Boc-L-4-Carbamoylphenylalanine plays a pivotal role in native chemical ligation, a method crucial for peptide synthesis. Crich and Banerjee (2007) demonstrated its utility in the synthesis of complex peptides like LYRAMFRANK through a process that includes native chemical ligation at phenylalanine, showcasing its compatibility with reactive side chains and its capacity to ligate amino acids other than glycine (Crich & Banerjee, 2007).

Phosphotyrosyl Mimetics Synthesis

Oishi et al. (2004) reported the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics, which are crucial for studying cellular signal transduction processes. These analogues were synthesized using Boc-L-4-Carbamoylphenylalanine as a precursor, highlighting its role in creating compounds that can mimic phosphotyrosine in biological systems (Oishi et al., 2004).

Biotechnological Applications

Lo et al. (2009) utilized Boc-L-4-Carbamoylphenylalanine in a biotechnological context for the asymmetric synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, key building blocks for angiotensin-converting enzyme inhibitors. This study employed Escherichia coli aspartate aminotransferase variants, demonstrating the compound's versatility in enzymatic processes (Lo et al., 2009).

Drug Research and Development

In drug research and development, Boc-L-4-Carbamoylphenylalanine is used for synthesizing methylphenylalanines, analogs significant in the creation of drugs for hypertension and other conditions. Xiao (2008) highlighted its role in producing o-, m-, and p-Boc-L-methylphenylalanines, which are crucial in the development of peptide-based compounds with enhanced pharmacokinetic characteristics (Li Xiao, 2008).

Radiation Medicine and BNCT

Perry et al. (2020) explored the interaction of 4-borono-L-phenylalanine (BPA), derived from Boc-L-4-Carbamoylphenylalanine, with DNA in the context of boron neutron capture therapy (BNCT), a radiation medicine technique. This research provides insight into the potential therapeutic applications of BPA in BNCT, offering a valuable tool for modeling the DNA damage produced by high LET particles involved in this therapy (Perry et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCXVKXBATIDB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376133 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-4-Carbamoylphenylalanine | |

CAS RN |

205126-71-2 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)